O-(3-Fluoro-2-methoxybenzyl)hydroxylamine
Description
O-(3-Fluoro-2-methoxybenzyl)hydroxylamine is a hydroxylamine derivative characterized by a benzyl group substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position of the aromatic ring. The fluorine and methoxy substituents likely influence its electronic properties, solubility, and metabolic stability, making it distinct from simpler hydroxylamine analogs.
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO2/c1-11-8-6(5-12-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3 |
InChI Key |
IPPKEDJRTCIESR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1F)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and solvent extraction to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydroxylamine group.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. This reactivity is exploited in biochemical assays and drug development to study protein function and identify potential therapeutic targets .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Spectral Properties
- Positional Isomerism: The target compound’s 3-fluoro and 2-methoxy substituents create a unique electronic environment compared to analogs like 4h (2-methoxy) and 4i (3-methoxy). In contrast, methoxy groups are electron-donating, as seen in 4h and 4i, where the OCH3 signal appears at ~3.76–3.77 ppm in 1H-NMR .
- Fluorinated analogs (e.g., O-(2-fluorobenzyl)hydroxylamine ) may require specialized conditions due to fluorine’s reactivity.
Aromatic System Diversity
Compounds such as O-(naphthalen-2-ylmethyl)hydroxylamine (9g) and O-([1,1′-biphenyl]-4-ylmethyl)hydroxylamine (9f) feature extended aromatic systems. These bulkier substituents likely enhance lipophilicity and π-π stacking interactions, contrasting with the target compound’s monosubstituted benzyl group.
Biological Activity
O-(3-Fluoro-2-methoxybenzyl)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
O-(3-Fluoro-2-methoxybenzyl)hydroxylamine is characterized by the presence of a hydroxylamine functional group attached to a methoxy-substituted phenyl ring with a fluorine atom at the 3-position. The molecular formula is CHFNO. The incorporation of fluorine is significant as it can enhance the compound's lipophilicity and biological activity compared to similar compounds lacking this substitution.
Hydroxylamines are known for their nucleophilic properties, which allow them to participate in various biological reactions. They can act as intermediates in the formation of imines and other nitrogen-containing compounds, which may contribute to their therapeutic effects. The specific biological activities of O-(3-Fluoro-2-methoxybenzyl)hydroxylamine include:
- Antitumor Activity : Preliminary studies suggest that hydroxylamines can inhibit cancer cell proliferation. For instance, a related compound demonstrated potent activity against non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations, indicating that similar derivatives may exhibit anticancer properties due to structural similarities .
- Neuroprotective Effects : Hydroxylamines have been investigated for their ability to penetrate the blood-brain barrier (BBB), potentially offering neuroprotective effects in conditions such as Alzheimer's disease .
Anticancer Activity
A study focusing on hydroxylamine-based compounds revealed that certain derivatives exhibited significant inhibitory effects on EGFR-mutant NSCLC cell lines. For example, a compound structurally related to O-(3-Fluoro-2-methoxybenzyl)hydroxylamine showed an IC value of 7.2 nM against the NCI-H3255 cell line, marking a substantial improvement over existing therapies .
Toxicity Studies
Despite concerns regarding the mutagenic potential of hydroxylamines, studies have indicated that specific derivatives do not exhibit significant genotoxicity. For instance, in vitro assays demonstrated that certain hydroxylamine compounds did not show mutagenic effects in bacterial strains or mammalian cell lines, suggesting a safer profile for therapeutic applications .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| O-(3-Fluoro-2-methoxybenzyl)hydroxylamine | Fluorine substitution enhances biological activity | Potential anticancer activity |
| Hydroxylamine-based EGFR inhibitors | Trisubstituted hydroxylamine moiety | High brain penetration and tumor regression |
| Hydroxylamines (general class) | Nucleophilic properties | Various biological roles including anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
